molecular formula C23H17N3O5 B14171158 ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate CAS No. 351329-93-6

ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate

Cat. No.: B14171158
CAS No.: 351329-93-6
M. Wt: 415.4 g/mol
InChI Key: ZDYRZKRGRVKIES-UHFFFAOYSA-N
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Description

Ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a nitrofuran moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the nitrofuran moiety and the ethyl ester group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The quinoline core can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety may yield nitroquinoline derivatives, while reduction can lead to aminoquinoline derivatives.

Scientific Research Applications

Ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The nitrofuran moiety is known to interact with DNA, leading to the inhibition of DNA synthesis and cell proliferation. The quinoline core can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate
  • Ethyl 2-(3-{[(E)-(5-nitropyridin-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate

Uniqueness

Ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate is unique due to the presence of the nitrofuran moiety, which imparts specific biological activities not observed in similar compounds. Additionally, the combination of the quinoline core and the nitrofuran moiety provides a versatile scaffold for further modifications and applications.

Properties

CAS No.

351329-93-6

Molecular Formula

C23H17N3O5

Molecular Weight

415.4 g/mol

IUPAC Name

ethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C23H17N3O5/c1-2-30-23(27)19-13-21(25-20-9-4-3-8-18(19)20)15-6-5-7-16(12-15)24-14-17-10-11-22(31-17)26(28)29/h3-14H,2H2,1H3

InChI Key

ZDYRZKRGRVKIES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)N=CC4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

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